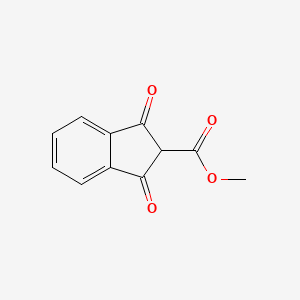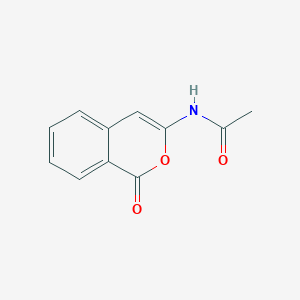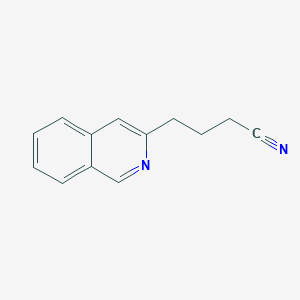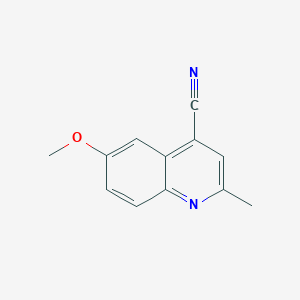
Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound is notable for its unique structure, which includes a trimethylsilyl group attached to the furan ring, and an oxime functional group derived from acetaldehyde.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime typically involves the reaction of acetaldehyde oxime with 5-(trimethylsilyl)furan-2-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Oxime ethers or nitriles.
Reduction: Amines.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A simpler furan derivative used in the synthesis of various chemicals.
5-(Trimethylsilyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
Acetaldehyde oxime: Another precursor used in the synthesis.
Uniqueness
Acetaldehyde O-(5-(trimethylsilyl)furan-2-yl) oxime is unique due to the presence of both the trimethylsilyl group and the oxime functional group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15NO2Si |
|---|---|
Peso molecular |
197.31 g/mol |
Nombre IUPAC |
(Z)-N-(5-trimethylsilylfuran-2-yl)oxyethanimine |
InChI |
InChI=1S/C9H15NO2Si/c1-5-10-12-8-6-7-9(11-8)13(2,3)4/h5-7H,1-4H3/b10-5- |
Clave InChI |
ZWABXFGXMQRPRI-YHYXMXQVSA-N |
SMILES isomérico |
C/C=N\OC1=CC=C(O1)[Si](C)(C)C |
SMILES canónico |
CC=NOC1=CC=C(O1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)


![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)

![Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)

![6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11900165.png)
